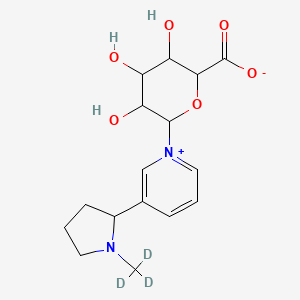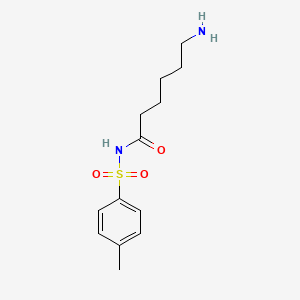
6-Amino-N-tosylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N-tosylhexanamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 g/mol. It is primarily used in proteomics research and pharmaceutical testing
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N-tosylhexanamide typically involves the reaction of hexanoic acid with tosyl chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The reaction proceeds through the formation of an active ester intermediate, which then reacts with an amine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Process optimization, including temperature control and reaction time, is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-N-tosylhexanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Tosylate groups can be substituted using nucleophiles like sodium azide (NaN3) or thiols.
Major Products Formed:
Oxidation: Carboxylic acids or ketones may be formed.
Reduction: Amines or alcohols can be produced.
Substitution: Various substituted tosylates or amides can result from these reactions.
Scientific Research Applications
6-Amino-N-tosylhexanamide is widely used in scientific research due to its versatility and reactivity It serves as an intermediate in the synthesis of more complex molecules and is used in proteomics to study protein interactions and functions
Mechanism of Action
The mechanism by which 6-Amino-N-tosylhexanamide exerts its effects depends on the specific reaction it undergoes. For example, in proteomics research, it may act as a probe to label and detect proteins. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with amino acids and other functional groups within proteins.
Comparison with Similar Compounds
6-Amino-N-tosylhexanamide is similar to other tosylated amines, such as 4-Amino-N-tosylbutanamide and 8-Amino-N-tosyldecaneamide. its unique structure and reactivity set it apart. The presence of the hexanamide group provides specific chemical properties that make it suitable for certain applications where other compounds may not be as effective.
Properties
Molecular Formula |
C13H20N2O3S |
|---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
6-amino-N-(4-methylphenyl)sulfonylhexanamide |
InChI |
InChI=1S/C13H20N2O3S/c1-11-6-8-12(9-7-11)19(17,18)15-13(16)5-3-2-4-10-14/h6-9H,2-5,10,14H2,1H3,(H,15,16) |
InChI Key |
WSZKJKQQBHWRBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


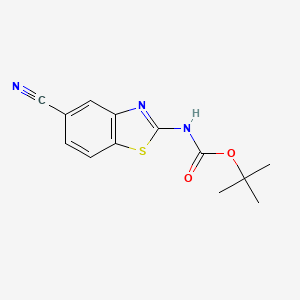
![3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one](/img/structure/B15340264.png)

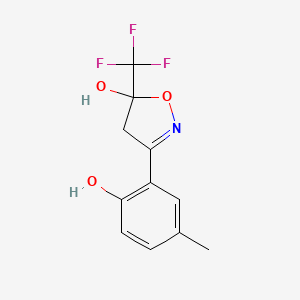
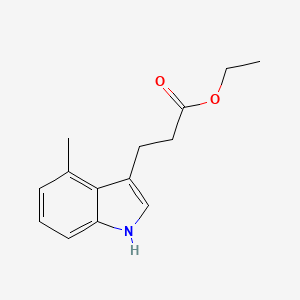
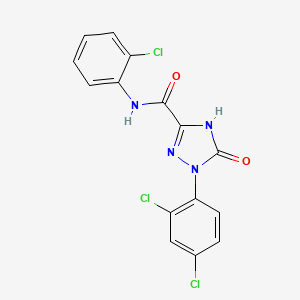
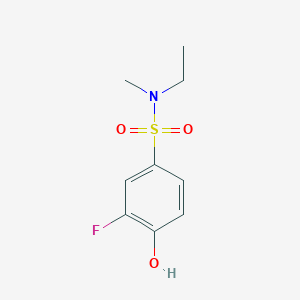
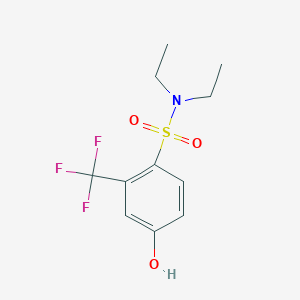
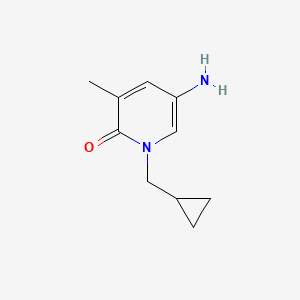
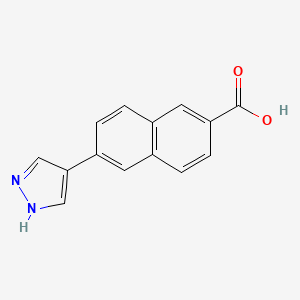

![methyl (1S,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B15340307.png)

